Perfluoro(dimethylethylcyclohexane)

Descripción general

Descripción

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound, meaning all hydrogen atoms in the molecule are replaced by fluorine atoms. This compound is known for its chemical and biological inertness, making it a valuable substance in various industrial and scientific applications .

Mecanismo De Acción

Target of Action

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound (PFC), a class of compounds known for their high thermal and chemical stability .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction is thought to be due to the compound’s amphiphilic nature .

Biochemical Pathways

Research on similar perfluorinated compounds suggests that they can bioaccumulate and undergo biomagnification .

Pharmacokinetics

As a perfluorinated compound, it is expected to have high thermal and chemical stability . It is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .

Result of Action

Due to its interaction with the tear film, it may have potential applications in the treatment of dry eye disease .

Métodos De Preparación

Perfluoro(dimethylethylcyclohexane) can be synthesized through the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This method is preferred over using 1,3-dimethylcyclohexane as the starting material because it requires less fluorine . The compound can also be prepared by plasma polymerization to create amorphous fluorocarbon films .

Análisis De Reacciones Químicas

Perfluoro(dimethylethylcyclohexane) is chemically inert and thermally stable up to over 400°C . It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution due to the strong carbon-fluorine bonds. This stability makes it a poor solvent for solids and liquids but a relatively good solvent for gases .

Aplicaciones Científicas De Investigación

Chemistry

PFDMEC is utilized as a solvent for gases in various chemical reactions. Its ability to dissolve gases effectively while maintaining a non-reactive environment makes it valuable in chemical synthesis and analysis. For instance, it has been employed in gas-liquid chromatography–mass spectrometry (GLC-MS) for the detection of perfluorinated compounds in biological samples.

Biology and Medicine

In biological research, PFDMEC's inert nature allows it to be used in studies that require non-reactive environments. It has been investigated as a potential blood substitute due to its ability to dissolve oxygen, which could enhance oxygen delivery to tissues under hypoxic conditions. However, studies have shown mixed results regarding its efficacy and potential inflammatory responses when used in vivo.

Industrial Applications

PFDMEC serves multiple roles in industrial settings:

- Heat Transfer Agent : Its thermal stability makes it suitable for use in heat transfer applications.

- Dielectric Fluid : It is used in electrical applications due to its insulating properties.

- Tracer Applications : Its detectability at extremely low concentrations makes it useful as a tracer in environmental studies and various industrial processes.

Case Studies

- Oxygen Delivery Studies : Research has demonstrated that PFDMEC can enhance oxygen levels in tissues when used as a blood substitute. However, the inflammatory response observed raises concerns about its safety for long-term use.

- Environmental Tracer Studies : PFDMEC has been successfully used as a tracer in environmental studies due to its ability to be detected at low concentrations. This application aids in tracking pollutants and understanding their dispersion in ecosystems.

- Biochemical Analysis : In laboratory settings, PFDMEC has been utilized for the extraction of biologically active compounds from blood and tissues, showcasing its utility in proteomics and other biochemical research where non-reactivity is crucial.

Comparación Con Compuestos Similares

Perfluoro(dimethylethylcyclohexane) is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluoro(methylcyclohexane): Another perfluorinated cyclohexane derivative with similar inert properties.

Perfluoro-1,3-dimethylcyclohexane: A closely related compound with similar applications and stability.

Perfluorohexyloctane: Used in ophthalmology for treating dry eye disease.

These compounds share the characteristic of being chemically inert and thermally stable, making them useful in various industrial and scientific applications.

Actividad Biológica

Perfluoro(dimethylethylcyclohexane) is a fluorinated compound that has garnered attention in various fields, including chemistry and toxicology. This article aims to explore its biological activity, examining its effects on biological systems, potential applications, and relevant research findings.

Perfluoro(dimethylethylcyclohexane) belongs to a class of compounds known as perfluorinated compounds (PFCs), characterized by the complete substitution of hydrogen atoms with fluorine. This unique structure imparts distinct physical and chemical properties, such as high thermal stability and resistance to chemical degradation.

Toxicological Studies

Research on the toxicological effects of perfluoro(dimethylethylcyclohexane) is limited but growing. Studies indicate that PFCs can accumulate in biological systems, leading to potential adverse health effects. Key findings include:

- Bioaccumulation : PFCs have shown a tendency to bioaccumulate in organisms, raising concerns about long-term exposure and toxicity .

- Endocrine Disruption : Some studies suggest that PFCs may interfere with endocrine function, potentially affecting hormone levels and reproductive health .

- Immunotoxicity : Evidence indicates that exposure to certain PFCs can impair immune function, making organisms more susceptible to infections .

Case Studies

- Case Study on Fish Populations : A study focusing on fish populations exposed to perfluoro(dimethylethylcyclohexane) revealed alterations in reproductive behaviors and decreased fertility rates. The research highlighted the compound's potential impact on aquatic ecosystems .

- Human Health Implications : Epidemiological studies have linked PFC exposure to various health issues, including liver damage and increased cholesterol levels. These findings underscore the need for further investigation into the compound's long-term effects on human health .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity of perfluoro(dimethylethylcyclohexane). Results indicated that the compound exhibits cytotoxic effects at higher concentrations, with significant impacts on cell viability and proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

The biological activity of perfluoro(dimethylethylcyclohexane) may be attributed to several mechanisms:

- Oxidative Stress : Exposure to PFCs can induce oxidative stress in cells, leading to damage at the cellular level.

- Alteration of Signaling Pathways : Research suggests that PFCs may disrupt key signaling pathways involved in cell growth and differentiation.

Propiedades

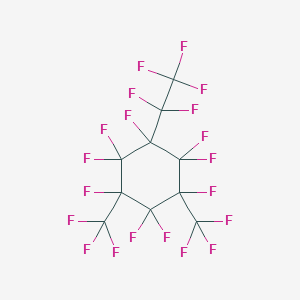

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDICCMIAULLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.